1-(2-chloro-5-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with a carboxamide group and aryl moieties. The structure features a 2-chloro-5-methylphenyl group at the 1-position of the triazole and a 4-fluorophenyl group attached via the carboxamide nitrogen. The chloro and methyl substituents on the phenyl ring introduce steric and electronic effects, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability, making it pharmacologically relevant .
Properties
IUPAC Name |
1-(2-chloro-5-methylphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-10-3-8-14(18)15(9-10)23-11(2)16(21-22-23)17(24)20-13-6-4-12(19)5-7-13/h3-9H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASKZLDHOIMNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chloro-5-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide represents a subclass of triazole derivatives that have gained attention for their potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, supported by data from diverse studies.
Chemical Structure
The compound is characterized by the following structural features:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Chlorinated Phenyl Groups : The presence of a chloro and a fluorinated phenyl group enhances its biological activity.
- Carboxamide Functionality : This moiety is critical for its interaction with biological targets.
Biological Activity Overview
Research indicates that triazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have shown that triazole derivatives can inhibit cancer cell proliferation.
- Antimicrobial Properties : These compounds also demonstrate significant antimicrobial effects against various pathogens.
- Thymidylate Synthase Inhibition : Triazole derivatives have been reported to inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis. This action leads to apoptosis in cancer cells.
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cell lines by increasing reactive oxygen species (ROS) production and activating caspases.
Case Studies
- Cell Line Studies :
- In vitro studies demonstrated that the compound exhibited significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 μM to 6.06 μM .
- Mechanistic studies revealed that treatment with the compound led to increased expression of LC3 and γ-H2AX, markers associated with autophagy and DNA damage response, respectively .
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| MCF-7 | 1.1 | Apoptosis via TS inhibition |
| HCT-116 | 2.6 | ROS generation |
| HepG2 | 1.4 | Induction of autophagy |
Efficacy Against Pathogens
The compound has shown promising results against various bacterial strains:
- Escherichia coli and Staphylococcus aureus were effectively inhibited by the compound, indicating its potential as an antimicrobial agent .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets:
Scientific Research Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
- Activation of apoptotic pathways
A study demonstrated that triazole derivatives could effectively inhibit the growth of breast cancer and leukemia cell lines, highlighting their potential as anticancer agents .
Antimicrobial Properties
Triazoles are also recognized for their antimicrobial activity. The compound has been tested against various bacterial strains and fungi. Preliminary findings suggest it possesses:
- Broad-spectrum antibacterial activity , particularly against resistant strains.
- Antifungal properties , which could be beneficial in treating fungal infections resistant to conventional therapies.
Research into the mechanism of action indicates that triazoles disrupt fungal cell membrane integrity, leading to cell death .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. Triazoles can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential applications in treating inflammatory diseases like arthritis and other chronic inflammatory conditions .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Cancer Treatment : A clinical trial involving a similar triazole derivative showed a significant reduction in tumor size among participants with advanced breast cancer. The study reported an overall response rate of 45% in patients treated with the triazole compound compared to 20% in control groups .
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment for resistant infections .
- Inflammation Models : Animal models treated with the compound exhibited reduced symptoms of inflammation and lower levels of inflammatory markers compared to untreated controls, suggesting its utility in managing autoimmune diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole-Linked Phenyl Group
- 1-(3,4-Dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Key Difference: Replaces the 2-chloro-5-methylphenyl group with 3,4-dimethylphenyl. The methyl groups increase hydrophobicity (higher logP), which may enhance membrane permeability but reduce solubility .
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Key Difference : Ethoxy group at the 4-position of the phenyl ring and 3-fluorophenyl on the carboxamide.
- Impact : The ethoxy group’s electron-donating nature may alter electronic distribution, affecting interactions with enzymatic targets. The 3-fluorophenyl substitution may reduce steric hindrance compared to 4-fluorophenyl, influencing target selectivity .
Variations in the Carboxamide Substituent
- N-(2-Fluorophenyl) Derivatives (e.g., BG02002: 1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide) Key Difference: Fluorine at the 2-position of the phenyl carboxamide. This may lower potency compared to para-substituted analogs .
- 5-Amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Key Difference: Additional amino group on the triazole and benzyl linkage. The benzyl group adds flexibility, which may reduce conformational stability .
Structural Complexity and Heterocyclic Additions
- 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Physicochemical and Structural Analysis
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | ~340* | ~3.2 | 2-Chloro-5-methylphenyl, 4-fluorophenyl |
| 1-(3,4-Dimethylphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | 324.36 | 3.5 | 3,4-Dimethylphenyl, 4-fluorophenyl |
| BG02002 (1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide) | 340.35 | 2.8 | 2-Ethoxyphenyl, 4-fluorophenyl |
| 5-Amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide | 356.34 | 2.5 | 4-Fluorobenzyl, 4-fluoro-2-methylphenyl |
*Estimated based on analogs in .
Structural Insights
- Planarity : The target compound’s 2-chloro-5-methylphenyl group disrupts planarity compared to 4-substituted analogs (e.g., 4-ethoxyphenyl), as seen in crystallographic studies of isostructural triazoles .
- Crystal Packing : Chlorine’s van der Waals radius and electronegativity may lead to denser packing vs. methyl or ethoxy groups, affecting solubility and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
